endo-N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide fumarate H2O
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Overview
Description
endo-N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide fumarate H2O: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a quinoline moiety and a hydroxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of endo-N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide fumarate H2O involves multiple steps, including the formation of the azabicyclo structure and the attachment of the quinolinecarboxamide group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline moiety can be reduced under specific conditions.
Scientific Research Applications
endo-N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide fumarate H2O has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor or activator of specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, while the hydroxy group can participate in hydrogen bonding or other interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to endo-N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide fumarate H2O include other quinoline derivatives and azabicyclo compounds. These compounds may share similar structural features but differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of the azabicyclo structure and the quinolinecarboxamide group, which may confer distinct chemical and biological properties .
Properties
CAS No. |
145970-15-6 |
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Molecular Formula |
C22H25N3O6 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2.C4H4O4/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22;5-3(6)1-2-4(7)8/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DGADKILKDRJTQH-WLHGVMLRSA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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